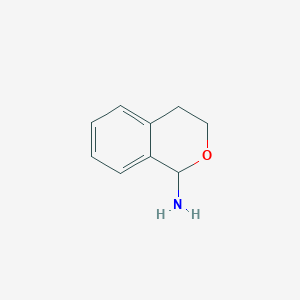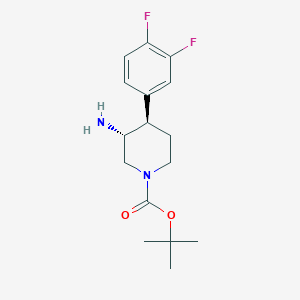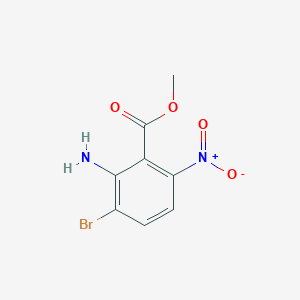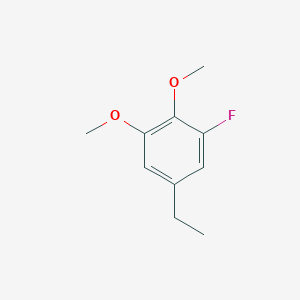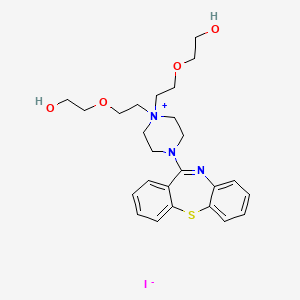
Quetiapine EP impurity Q iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine EP impurity Q iodide involves the quaternization of quetiapine with an appropriate alkylating agent. The reaction typically occurs in a polar solvent under controlled temperature conditions to ensure the formation of the quaternary ammonium salt. The reaction can be represented as follows:
Starting Material: Quetiapine
Alkylating Agent: Suitable iodide compound
Solvent: Polar solvent (e.g., methanol, ethanol)
Temperature: Controlled, typically around room temperature
The reaction proceeds through the nucleophilic substitution of the nitrogen atom in quetiapine, resulting in the formation of the quaternary ammonium iodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Quetiapine EP impurity Q iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to its tertiary amine form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quetiapine derivatives, while substitution reactions can produce various quaternary salts with different anions .
Wissenschaftliche Forschungsanwendungen
Quetiapine EP impurity Q iodide has several scientific research applications, including:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods for quetiapine and its impurities.
Quality Control: Employed in quality control processes to ensure the purity and consistency of quetiapine formulations.
Pharmacokinetic Studies: Utilized in studies to understand the pharmacokinetics and metabolism of quetiapine.
Toxicological Research: Investigated for its potential toxicological effects and safety profile
Wirkmechanismus
The mechanism of action of Quetiapine EP impurity Q iodide is not fully understood, but it is believed to be similar to that of quetiapine. Quetiapine acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps to modulate neurotransmitter activity in the brain, leading to its therapeutic effects in treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Quetiapine EP impurity Q iodide can be compared with other similar compounds, such as:
Quetiapine EP impurity A: Another impurity of quetiapine with a different chemical structure.
Quetiapine EP impurity B: A dihydrochloride salt derivative of quetiapine.
Quetiapine EP impurity C: A complex impurity with a larger molecular structure.
Quetiapine EP impurity D: A hydrochloride salt derivative with distinct properties
This compound is unique due to its quaternary ammonium structure, which imparts specific chemical and physical characteristics .
Eigenschaften
Molekularformel |
C25H34IN3O4S |
|---|---|
Molekulargewicht |
599.5 g/mol |
IUPAC-Name |
2-[2-[4-benzo[b][1,4]benzothiazepin-6-yl-1-[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium-1-yl]ethoxy]ethanol;iodide |
InChI |
InChI=1S/C25H34N3O4S.HI/c29-15-19-31-17-13-28(14-18-32-20-16-30)11-9-27(10-12-28)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29-30H,9-20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OSGATVHVYFTJPV-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)CCOCCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





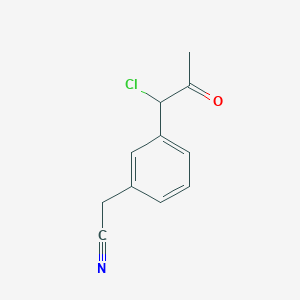




![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
